molecular formula C8H11NO B1327020 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1142201-80-6

1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1327020
M. Wt: 137.18 g/mol
InChI Key: UGIDDWMPJPUIRZ-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and are known for their aromaticity and reactivity due to the presence of the nitrogen atom. The trimethyl substitution and the carbaldehyde group on the pyrrole ring influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the TiCl4/t-BuNH2-promoted hydroamination/annulation of delta-keto-acetylenes leads to the formation of pyrrolo[1,2-a]indole-2-carbaldehydes, which are structurally related to 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde . Additionally, the synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin from pyrrole-2-carboxaldehyde through a series of reactions including nitro-aldol condensation, reduction, Michael addition, and reductive cyclization demonstrates the complexity and versatility of pyrrole synthesis .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is influenced by the substituents attached to the pyrrole ring. For example, the presence of trimethylsilyl groups in 3,4-bis(trimethylsilyl)-1H-pyrrole allows for the construction of unsymmetrically 3,4-disubstituted pyrroles through various coupling reactions . The molecular structure of 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde would similarly be influenced by the trimethyl groups and the carbaldehyde functionality, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives undergo a variety of chemical reactions. Selective thiylations of 1-vinylpyrrole-2-carbaldehydes have been performed to afford new pyrrole building blocks . Moreover, the synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes through the condensation of substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid indicates the reactivity of the carbaldehyde group in pyrrole derivatives . These reactions highlight the potential transformations that 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are determined by their molecular structure. The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a water-soluble aldehyde, showcases the importance of functional groups in determining solubility and potential applications in drug development . The thermal and photochemical reactivity of 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one and its derivatives also provide insight into the stability and reactivity of pyrrole compounds under different conditions .

Scientific Research Applications

  • Organocatalytic Synthesis of Pyrroles

    • Field: Organic Chemistry
    • Application: Pyrrole subunits have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
    • Method: Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds . Construction of the pyrrole ring has gained much attention from the last few decades due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
    • Results: With access to these 5-membered aza heterocycles, organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view, and a vast array of synthetic procedures has been developed .
  • Synthesis of 1H-Indole-3-Carbaldehyde Derivatives

    • Field: Medicinal Chemistry
    • Application: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
    • Method: Multicomponent reactions (MCRs) offer access to complex molecules .
    • Results: 1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules .
  • Synthesis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

    • Field: Organic Synthesis
    • Application: The compound synthesized is likely used as a building block in organic synthesis .
    • Method: The one-step synthesis entailed a carbonylation reaction with 1/3 equivalent of triphosgene in the presence of two equivalents of trimethylamine, followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate .
    • Results: The synthesis resulted in the formation of the desired urea compound .

Future Directions

: Santa Cruz Biotechnology

properties

IUPAC Name

1,2,4-trimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-9(3)7(2)8(6)5-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIDDWMPJPUIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde

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